molecular formula C20H24ClN3O2 B2851985 {3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine CAS No. 640759-20-2

{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine

Cat. No.: B2851985
CAS No.: 640759-20-2
M. Wt: 373.88
InChI Key: INEAYOGQURMTDW-UHFFFAOYSA-N
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Description

{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine is a synthetic organic compound with the molecular formula C20H24ClN3O2 It is characterized by the presence of a chloro-substituted phenyl ring, a piperazine ring, and a propoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-propoxybenzoyl)piperazine: This intermediate is synthesized by reacting 4-propoxybenzoic acid with piperazine under appropriate conditions.

    Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.

    Coupling Reaction: The chlorinated intermediate is coupled with 3-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {3-Chloro-4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl}amine
  • {3-Chloro-4-[4-(4-ethoxybenzoyl)piperazin-1-yl]phenyl}amine
  • {3-Chloro-4-[4-(4-butoxybenzoyl)piperazin-1-yl]phenyl}amine

Uniqueness

{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine is unique due to its specific propoxybenzoyl group, which may confer distinct chemical and biological properties compared to its analogs with different alkoxy groups

Properties

IUPAC Name

[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-2-13-26-17-6-3-15(4-7-17)20(25)24-11-9-23(10-12-24)19-8-5-16(22)14-18(19)21/h3-8,14H,2,9-13,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEAYOGQURMTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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